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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B118723

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral
diphosphine ligand of paramount importance in the field of asymmetric catalysis. Its Cz-
symmetric, atropisomeric structure, when complexed with transition metals such as ruthenium,
rhodium, and palladium, creates a highly effective chiral environment for a multitude of
enantioselective transformations.[1][2][3][4] This technical guide provides an in-depth overview
of the primary methodologies for synthesizing enantiomerically pure (R)-BINAP, tailored for
researchers, scientists, and professionals in drug development.

Introduction to (R)-BINAP and its Precursor, (R)-
BINOL

(R)-BINAP's axial chirality arises from restricted rotation about the C1-C1' bond connecting the
two naphthalene rings, a consequence of steric hindrance.[1][5] This stable chirality is
fundamental to its role in asymmetric synthesis.[3] The synthesis of enantiomerically pure
BINAP is intrinsically linked to its precursor, 1,1'-bi-2-naphthol (BINOL).[6] The preparation of
enantiopure (R)-BINOL is a critical first step in the most common and efficient routes to (R)-
BINAP.

Two main strategies exist for obtaining enantiomerically pure (R)-BINOL:

o Resolution of Racemic BINOL.: This involves separating the enantiomers of a racemic
mixture of BINOL.[7] Methods include classical resolution via the formation of diastereomeric
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salts with chiral resolving agents, such as cinchonine derivatives, or enzymatic resolution.[7]

[8]

o Asymmetric Synthesis of BINOL: This approach involves the direct enantioselective oxidative
coupling of 2-naphthol using a chiral catalyst.[6][7][9] Various metal complexes, including
those of copper, iron, vanadium, and ruthenium, in conjunction with chiral ligands, have been
employed for this purpose.[9][10]

Synthetic Pathways to Enantiomerically Pure (R)-
BINAP

There are two primary strategies for the synthesis of enantiomerically pure (R)-BINAP:

o Resolution of Racemic BINAP or its Precursors: This "classical” approach involves the
synthesis of racemic BINAP, followed by a resolution step. A common variation is the
resolution of the precursor, racemic BINAP dioxide (BINAPO), which can then be reduced to
enantiomerically pure BINAP.

o Asymmetric Synthesis from Enantiomerically Pure (R)-BINOL.: This is the more modern and
often preferred route, as it avoids a late-stage resolution step and can be more atom-
economical. This pathway leverages the readily available enantiopure (R)-BINOL.

The following diagram illustrates the overarching synthetic strategies.
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Overall Synthetic Strategies for (R)-BINAP
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Caption: High-level overview of the main synthetic routes to (R)-BINAP.

Resolution of Racemic BINAP Precursors

One of the earliest practical syntheses of enantiomerically pure BINAP involved the resolution
of its racemic bis(phosphine oxide), (x)-BINAPO.[8][11] This method, while effective, can be
less efficient as it requires the separation of diastereomers and a subsequent reduction step.

The general workflow is as follows:
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Workflow for (R)-BINAP via Resolution of Racemic BINAPO
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Caption: Synthesis of (R)-BINAP via resolution of its racemic dioxide precursor.

Experimental Protocol: Resolution of (+)-BINAPO and
Reduction to (S)-BINAP
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The following protocol is adapted from Organic Syntheses and describes the resolution to
obtain (S)-BINAPO, which is then reduced to (S)-BINAP. The procedure for (R)-BINAP is
analogous, using (+)-dibenzoyl-D-tartaric acid.[11]

1. Formation of the Diastereomeric Complex with (-)-Dibenzoyl-L-tartaric Acid:

e Asolution of 10.0 g (15.2 mmol) of (x)-BINAPO in 350 mL of boiling chloroform is added to a
hot solution of 5.76 g (15.2 mmol) of (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in 350
mL of absolute ethanol.

e The solution is allowed to stand at room temperature for 1 hour, during which time a
crystalline precipitate forms.

e The solid is collected by filtration, washed with a small amount of a 1:1 mixture of chloroform
and ethanol, and dried under vacuum. This yields the less soluble diastereomeric complex.

2. Decomposition of the Complex to obtain (S)-(-)-BINAPO:
e The crystalline complex is dissolved in 500 mL of chloroform.

¢ The chloroform solution is washed three times with 150-mL portions of 5% aqueous sodium
bicarbonate, then with 150 mL of water.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated
under reduced pressure to give crude (S)-BINAPO.

¢ Recrystallization from a mixture of toluene and hexane yields enantiomerically pure (S)-
BINAPO.

3. Reduction of (S)-(-)-BINAPO to (S)-(-)-BINAP:

e A solution of 3.00 g (4.57 mmol) of (S)-BINAPO in 70 mL of anhydrous xylene is prepared in
a flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen
atmosphere.

e To this solution, 5.7 mL (56 mmol) of trichlorosilane is added, followed by 10.2 mL (73 mmol)
of triethylamine.
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e The mixture is heated at reflux for 4.5 hours.

o After cooling to room temperature, 70 mL of 30% aqueous sodium hydroxide is carefully
added.

e The organic layer is separated, and the aqueous layer is extracted with two 50-mL portions
of benzene.

e The combined organic layers are washed with saturated aqueous sodium chloride, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure.

o Recrystallization of the residue from a mixture of toluene and ethanol affords pure (S)-
BINAP.

Enantiomeric

Step Product Yield Purity (of Reference
BINAPO)
_ (S)-BINAPO
Resolution 69-90% 99.6% [11]
Complex
Reduction (S)-BINAP ~95% >99% [11][12]

Asymmetric Synthesis of (R)-BINAP from (R)-BINOL

The more contemporary and efficient approach to (R)-BINAP starts with enantiomerically pure
(R)-BINOL. This route typically involves the conversion of the hydroxyl groups of (R)-BINOL
into better leaving groups, such as triflates, followed by a nickel-catalyzed phosphination
reaction.[13][14]
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Asymmetric Synthesis of (R)-BINAP from (R)-BINOL
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Caption: A modern, direct synthesis of (R)-BINAP from enantiopure (R)-BINOL.

This method avoids the use of a chiral resolving agent and the need for a final reduction step,
making it a highly attractive route for both laboratory and industrial-scale synthesis.[12][14]

Experimental Protocol: Synthesis of (R)-BINAP from (R)-
BINOL ditriflate

The following protocol is based on the Merck process, a significant breakthrough in BINAP
synthesis.[12][14][15]

1. Synthesis of (R)-(+)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl ((R)-BINOL-OTf):

e To a solution of (R)-BINOL (10.0 g, 34.9 mmol) in pyridine (100 mL) at 0°C is added
trifluoromethanesulfonic anhydride (12.9 mL, 76.8 mmol) dropwise.

e The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

» The mixture is poured into ice-water and extracted with diethyl ether.
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e The organic layer is washed sequentially with 1N HCI, saturated aqueous NaHCOs, and
brine, then dried over MgSOQOa.

e The solvent is removed under reduced pressure to yield (R)-BINOL-OTf, which is often used
in the next step without further purification.

2. Nickel-Catalyzed Phosphination:

e A mixture of (R)-BINOL-OTf (5.0 g, 9.09 mmol), NiCl>(dppe) (0.24 g, 0.45 mmol), and
DABCO (4.08 g, 36.4 mmol) in anhydrous DMF (50 mL) is degassed and placed under a
nitrogen atmosphere.

e Diphenylphosphine (Phz2PH) (3.5 mL, 20.0 mmol) is added via syringe.

e The reaction mixture is heated at 100°C for 2-3 days, during which time the product
crystallizes out.[15]

o After cooling to room temperature, the crystalline solid is collected by filtration, washed with
methanol, and dried under vacuum to afford (R)-BINAP.

) Enantiomeri

Starting _
Step _ Product Yield c Excess Reference

Material

(ee)
o (R)-BINOL- o
Triflation (R)-BINOL ot ~Quantitative  >99% [14]
Phosphinatio (R)-BINOL-
(R)-BINAP 77% >99% [13][15]

n oTf

Summary and Outlook

The synthesis of enantiomerically pure (R)-BINAP has evolved from classical resolution
methods to more direct and efficient asymmetric syntheses. The route starting from
enantiopure (R)-BINOL via its ditriflate is now widely regarded as the method of choice due to
its high yield, excellent preservation of enantiomeric purity, and operational simplicity.[13][14]
For researchers and professionals in drug development, the availability of robust and scalable
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syntheses for key chiral ligands like (R)-BINAP is critical. It enables the reliable production of
enantiomerically pure active pharmaceutical ingredients through asymmetric catalysis, a
cornerstone of modern medicinal chemistry.[2][3][4] The continued development of even more
efficient and sustainable synthetic methods for BINAP and its derivatives remains an active
area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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